N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide
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Overview
Description
N-[[4-(3-azaspiro[55]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 3-azaspiro[5.5]undecane, is synthesized through a cyclization reaction involving a suitable amine and a cyclic ketone under acidic conditions.
Functionalization of the Phenyl Ring: The spirocyclic intermediate is then reacted with a substituted benzaldehyde to introduce the phenyl group. This step often requires the use of a Lewis acid catalyst to facilitate the reaction.
Condensation Reaction: The final step involves the condensation of the functionalized spirocyclic intermediate with benzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide
- N’-[4-(3-azaspiro[5.5]undec-3-yl)-2-methylbenzylidene]benzohydrazide
- 4-acetamido-N-[[4-(3-azaspiro[5.5]undec-3-yl)phenyl]methylideneamino]benzamide
Uniqueness
N-[[4-(3-azaspiro[55]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide stands out due to its specific substitution pattern on the phenyl ring and the presence of the spirocyclic moiety
Properties
CAS No. |
60948-25-6 |
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Molecular Formula |
C25H31N3O |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[[4-(3-azaspiro[5.5]undecan-3-yl)-2-methylphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C25H31N3O/c1-20-18-23(28-16-14-25(15-17-28)12-6-3-7-13-25)11-10-22(20)19-26-27-24(29)21-8-4-2-5-9-21/h2,4-5,8-11,18-19H,3,6-7,12-17H2,1H3,(H,27,29) |
InChI Key |
ACTWMUAEHGZRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC3(CCCCC3)CC2)C=NNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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